tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Overview
Description
Tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organocatalysis
Mišel Hozjan et al. (2023) reported the organocatalyzed synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This synthesis involved bifunctional noncovalent organocatalysts and the structure was confirmed through various spectroscopic methods (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Chemical Transformations and Intermediates
Bahekar et al. (2017) developed an efficient process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a related compound. This synthesis was cost-effective, high yielding, and scalable, emphasizing the commercial viability of such compounds in pharmacological activities (Bahekar, Jadav, Goswami, Shah, Dave, Joshi, Pethani, Patel, Agarwal, & Desai, 2017).
Role in Medicinal Chemistry
The synthesis of various pyrrole derivatives, including ones related to tert-butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, plays a significant role in medicinal chemistry. For instance, the preparation of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters, as reported by Dolbier and Zheng (2009), showcases the potential of these compounds in developing novel pharmaceuticals (Dolbier & Zheng, 2009).
Pharmacologically Important Intermediates
The synthesis of certain pyrrole derivatives, such as the one developed by Bahekar et al. (2017), demonstrates the importance of these compounds as essential pharmacophores for varied pharmacological activities. This highlights the significance of this compound in the development of new drugs (Bahekar et al., 2017).
Properties
IUPAC Name |
tert-butyl 2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-13(4)6-10(9)8-14/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLFQNJNLWXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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